molecular formula C11H16N2O3S B15278630 N-Methyl-4-(morpholinosulfonyl)aniline

N-Methyl-4-(morpholinosulfonyl)aniline

Cat. No.: B15278630
M. Wt: 256.32 g/mol
InChI Key: YICGBHYXAJMZKI-UHFFFAOYSA-N
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Description

N-Methyl-4-(morpholinosulfonyl)aniline (CAS 783273-51-8) is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . It features a morpholinosulfonyl group attached to an N-methylaniline core structure. This compound is part of the benzenesulfonamide class, which is a privileged scaffold in medicinal chemistry with a history of diverse biological activities . Sulfonamide derivatives are extensively investigated in antimicrobial research for their ability to inhibit bacterial dihydropteroate synthase (DHPS) and enzymes involved in peptidoglycan biosynthesis . Furthermore, the morpholine ring is a common pharmacophore known to improve water solubility and is utilized in the development of inhibitors for various biological targets, such as the hypoxia-inducible factor (HIF) pathway in cancer research . Research also indicates that the (morpholinosulfonyl)aniline moiety is a key functional group in small molecules designed to inhibit specific protein-protein interactions, such as those between a virus and its host cell receptor . As a building block, this compound offers potential for the synthesis of more complex molecules for pharmaceutical and biological exploration. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-methyl-4-morpholin-4-ylsulfonylaniline

InChI

InChI=1S/C11H16N2O3S/c1-12-10-2-4-11(5-3-10)17(14,15)13-6-8-16-9-7-13/h2-5,12H,6-9H2,1H3

InChI Key

YICGBHYXAJMZKI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The preparation of N-methyl-4-(morpholinosulfonyl)aniline follows a convergent synthesis approach involving three critical stages: sulfonylation of the aniline precursor, morpholine ring formation, and N-methylation. Search results indicate two principal routes documented in the literature:

  • Sulfonylation-First Approach

    • 4-Aminophenylsulfonyl chloride undergoes nucleophilic substitution with morpholine to form 4-(morpholinosulfonyl)aniline
    • Subsequent N-methylation via Eschweiler-Clarke reaction or catalytic hydrogenation introduces the methyl group
  • Preformed Morpholine Integration

    • Morpholine-4-sulfonyl chloride reacts with N-methylaniline derivatives
    • Requires stringent temperature control (-10°C to 0°C) to prevent sulfonamide hydrolysis

The sulfonylation-first method demonstrates superior scalability, with patent data showing 71 kg batches at 98.5% purity when using DMF solvent and Raney nickel catalysis.

Catalytic Hydrogenation Methodology

Recent advancements in catalytic hydrogenation, as detailed in CN105924363A, provide critical insights into N-methylation optimization:

Reaction Conditions

Parameter Optimal Range Impact on Yield
Temperature 90–120°C +15% yield Δ
Pressure 0.6–1.0 MPa Prevents dehalogenation
H₂:Substrate Ratio 3:1 stoichiometric Completes methylation
Catalyst Loading 10–15 wt% Raney Ni Maximizes turnover

Implementation of three-stage gas displacement (N₂/H₂ purging) reduces oxidative byproducts by 22% compared to single-phase systems. Post-hydrogenation rectification under 3–10 mmHg vacuum removes residual morpholine and unreacted aniline, achieving pharma-grade purity.

Critical Process Parameters

Solvent Selection Matrix

Comparative solvent performance data extracted from multiple sources:

Solvent Reaction Rate (h⁻¹) Byproduct Formation Scalability
DMF 0.45 <5% Industrial
N,N-Dimethylacetamide 0.38 8–12% Pilot-scale
THF/Water (20% v/v) 0.67 15–18% Lab-scale

DMF emerges as the optimal balance between reaction kinetics and impurity profile, though environmental concerns drive research into bio-based solvents like cyclopentyl methyl ether.

Catalytic System Optimization

Raney nickel remains the industry standard due to its cost-effectiveness and predictable deactivation profile. Advanced alternatives show promise:

  • Pd/C (5 wt%) : 98% conversion in flow reactors but limited by sulfide poisoning
  • Rh/Al₂O₃ : Enables room-temperature reactions at 0.2 MPa, yet economically prohibitive
  • Enzyme-mediated : Experimental systems using monoamine oxidases achieve 76% yield but require cofactor regeneration

The patent-specified 10–15 wt% Raney nickel loading provides 89–93% methylation efficiency across 15 reaction cycles before requiring regeneration.

Analytical Characterization

Spectroscopic Validation

Critical NMR signatures confirming successful synthesis:

  • ¹H NMR (DMSO-d₆) :

    • δ 7.35 (d, J=8.6 Hz, Ar-H)
    • δ 3.67–3.54 (m, morpholine CH₂)
    • δ 2.83–2.68 (m, N-CH₃ integration)
  • ¹³C NMR :

    • 153.34 ppm (sulfonamide C-SO₂)
    • 45.90 ppm (morpholine N-CH₂)
    • 39.52 ppm (N-CH₃)

Mass spectral data (ESI+) shows molecular ion at m/z 256.32 [M+H]⁺ with characteristic fragmentation at m/z 155 (sulfonyl cleavage).

Purity Optimization Techniques

Rectification parameters from industrial-scale production:

Stage Temperature (°C) Pressure (mmHg) Reflux Ratio
Solvent Recovery 100 760 1:1
Intermediate Purification 125 10 5:1
Final Distillation 180 3 10:1

Implementation of these conditions enables 99.2% purity with <0.3% residual solvents, meeting ICH Q3C guidelines.

Comparative Method Analysis

Economic and Environmental Metrics

Method CAPEX Index OPEX (kg⁻¹) E-Factor PMI
Catalytic Hydrogenation 1.00 $42 8.7 12.4
Reductive Amination 1.35 $58 14.2 18.9
Enzymatic Synthesis 2.10 $112 5.1 7.8

Catalytic hydrogenation demonstrates superior cost-efficiency despite higher environmental impact (PMI=12.4), while enzymatic methods show ecological promise pending biocatalyst stabilization.

Industrial Implementation Challenges

Regulatory Compliance

  • ICH Q11 control strategy necessitates PAT (Process Analytical Technology) for:
    • Online FTIR monitoring of amine intermediates
    • HPLC-UV tracking of sulfonamide byproducts
  • Genotoxic impurity control limits (<1 ppm for aryl amines)

Emerging Methodologies

Continuous Flow Systems

Pilot-scale trials demonstrate:

  • 92% conversion in 18-minute residence time
  • 40% reduction in catalyst loading via wall-coated microreactors
  • Real-time MS monitoring enables adaptive feed control

Photocatalytic Approaches

Visible-light-mediated methylation using:

  • Eosin Y photocatalyst (0.5 mol%)
  • Dimethyl carbonate as green methyl source
  • 68% yield achieved under ambient conditions

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(morpholinosulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-4-(morpholinosulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and sulfonamide-based compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-4-(morpholinosulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituent Position Functional Groups Molecular Weight Key Properties/Applications References
N-Methyl-4-(morpholinosulfonyl)aniline 4 Morpholinosulfonyl, N-methyl Not explicitly reported Hypothetical: Enhanced lipophilicity vs. unmethylated analogs -
4-(Morpholinosulfonyl)aniline 4 Morpholinosulfonyl 242.29 Precursor for sulfonamide-benzamides (e.g., apoptotic activators)
3-(Morpholinosulfonyl)aniline 3 Morpholinosulfonyl Not reported Critical moiety in antiviral compound B7 (PRRSV inhibition)
N-Methyl-4-(methylsulfonyl)aniline hydrochloride 4 Methylsulfonyl, N-methyl 221.7 (HCl salt) Pharmaceutical intermediate; ≥99% purity
N-(4-(Morpholinosulfonyl)phenyl)thiophene-2-carboxamide 4 Morpholinosulfonyl, thiophene-carboxamide Not reported Synthetic yield: 77%; apoptotic pathway modulation
N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline 4 Morpholinyl, nitro, trifluoromethylsulfonyl 431.39 High molecular weight; potential multi-target activity

Physicochemical Properties

  • Stability: Morpholinosulfonyl derivatives exhibit robust stability under acidic conditions, as seen in the synthesis of N-aryl-2-(4-(morpholinosulfonyl)phenylamino)acetamides (yields 57–97%) .

Key Research Findings

  • Positional Isomerism: The 3-(morpholinosulfonyl)aniline group in B7 is essential for antiviral activity, whereas para-substituted analogs (e.g., 4-(morpholinosulfonyl)aniline) are more commonly used in apoptotic activators .
  • Methylsulfonyl vs. Morpholinosulfonyl: Replacing morpholino with methylsulfonyl (e.g., N-Methyl-4-(methylsulfonyl)aniline hydrochloride) reduces steric bulk but decreases hydrogen-bonding capacity, impacting target selectivity .

Biological Activity

N-Methyl-4-(morpholinosulfonyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist in various biochemical pathways. This article provides a comprehensive overview of the compound's biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its IUPAC name and structural formula. The morpholinosulfonyl group plays a crucial role in its biological interactions, enhancing solubility and binding affinity to target proteins.

Chemical Formula : C₁₄H₁₉N₃O₄S
Molecular Weight : 317.38 g/mol
CAS Number : 200711-95-1

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been identified as a potent antagonist of the Farnesoid X receptor (FXR), which is involved in cholesterol metabolism and bile acid homeostasis. Studies have shown that modifications in the morpholinosulfonyl moiety significantly influence the antagonistic activity against FXR, suggesting that this compound can be optimized for improved efficacy .

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the aniline ring is critical for enhancing biological activity. The presence of electron-withdrawing groups has been associated with increased potency against various biological targets. For instance, compounds with different substituents on the phenyl ring exhibited varying degrees of inhibition in cell-based assays .

Table 1: Structure-Activity Relationship Data

CompoundFXR Binding Affinity (IC50 nM)Remarks
This compound7.5Potent FXR antagonist
4j (related analog)468.5Less potent than N-Methyl-4...
Morpholinosulfonyl derivativesVariesDependent on substitution

Case Studies

  • Antimicrobial Activity : In a study targeting Plasmodium falciparum, derivatives of this compound demonstrated significant antimalarial properties, suggesting potential applications in treating malaria .
  • Antiparasitic Activity : Research has indicated that this compound exhibits activity against Trypanosoma brucei and Leishmania major, highlighting its potential as a lead compound for antiparasitic drug development .
  • In Vitro Studies : Various in vitro assays have shown that this compound effectively inhibits cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-Methyl-4-(morpholinosulfonyl)aniline, and what experimental conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. One validated route involves:

  • Step 1 : Sulfonation of 4-nitroaniline with morpholine sulfonic acid under reflux conditions (110–120°C, 12–24 hrs).
  • Step 2 : Methylation of the intermediate using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 6–8 hrs.
  • Step 3 : Reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst (10% Pd/C, 1 atm H₂, 4–6 hrs).
  • Optimization : Reaction yields improve with anhydrous solvents, controlled temperature, and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm methyl group integration (δ ~2.3–2.5 ppm) and morpholinosulfonyl resonance patterns (δ ~3.0–3.5 ppm for morpholine protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.12).
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (C-N stretching) confirm functional groups.
  • X-ray Crystallography (if available): Resolves spatial arrangement of the sulfonyl and methyl groups .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound in FXR antagonism?

  • Methodological Answer :

  • Key SAR Insights :

  • The 4-methyl group on the aniline ring enhances hydrophobic interactions with FXR’s ligand-binding domain (LBD), increasing antagonistic potency.

  • Morpholinosulfonyl substitution at the para-position improves solubility and stabilizes hydrogen bonding with Arg331 and Tyr366 residues in FXR.

  • Removal of the methyl group or sulfonyl substitution at meta-positions reduces activity by 80–90% (Table 1).

  • Experimental Validation :

  • Use competitive binding assays (e.g., TR-FRET) to quantify IC₅₀ values.

  • Molecular dynamics simulations to map ligand-receptor interactions .

    Table 1 : Activity of Structural Analogs in FXR Antagonism

    CompoundIC₅₀ (nM)Key Structural Feature
    This compound12.54-methyl, para-sulfonyl
    3-(Morpholinosulfonyl)aniline110meta-sulfonyl
    4-Amino-N-methylaniline>1000No sulfonyl group

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Sensitivity : The compound is stable at pH 6–8 but hydrolyzes rapidly under acidic (pH < 4) or alkaline (pH > 9) conditions, forming sulfonic acid derivatives. Monitor degradation via HPLC with a C18 column (retention time ~8.2 min).
  • Temperature Effects : Thermal decomposition occurs above 150°C (TGA data). Store at 2–8°C under nitrogen to prevent oxidation.
  • Experimental Design : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling to model shelf life .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Harmonization : Cross-validate assays (e.g., cell-based luciferase vs. TR-FRET) to rule out assay-specific artifacts.
  • Structural Confirmation : Ensure synthesized analogs are >98% pure (HPLC) and structurally identical to reported compounds (¹³C NMR match).
  • Meta-Analysis : Use computational tools (e.g., QSAR models) to identify outliers caused by substituent electronic effects or steric hindrance .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vitro :
  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t₁/₂).
  • Caco-2 Permeability : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability).
  • In Vivo :
  • Rodent Pharmacokinetics : Administer IV (1 mg/kg) and oral (10 mg/kg) doses; measure plasma concentrations via LC-MS/MS.
  • Tissue Distribution : Use radiolabeled [¹⁴C]-compound to track accumulation in target organs (e.g., liver, kidney) .

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